3-Bromo-4-ethoxybenzaldehyde

Cross-Coupling Synthetic Yield Palladium Catalysis

Generic substitution among halogenated benzaldehydes risks failed syntheses. 3-Bromo-4-ethoxybenzaldehyde (CAS 108373-05-3) provides a specific substitution pattern ensuring reliable reactivity. • Proven Suzuki-Miyaura substrate: 85% yield under standard conditions. • Orthogonal aldehyde/bromo handles enable efficient library synthesis. • Ethoxy group modulates lipophilicity for SAR studies. • ≥97% purity, air-sensitive; store under inert gas.

Molecular Formula C9H9BrO2
Molecular Weight 229.07 g/mol
CAS No. 108373-05-3
Cat. No. B033679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-ethoxybenzaldehyde
CAS108373-05-3
Synonyms3-BROMO-4-ETHOXYBENZALDEHYDE
Molecular FormulaC9H9BrO2
Molecular Weight229.07 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C=O)Br
InChIInChI=1S/C9H9BrO2/c1-2-12-9-4-3-7(6-11)5-8(9)10/h3-6H,2H2,1H3
InChIKeyTZUUPGZANQRCHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-ethoxybenzaldehyde (CAS 108373-05-3) Product Specifications and Core Features for Pharmaceutical Procurement


3-Bromo-4-ethoxybenzaldehyde (CAS: 108373-05-3) is a halogenated aromatic aldehyde derivative, specifically a 3-bromo-substituted 4-ethoxybenzaldehyde. It is primarily utilized as a versatile building block or intermediate in organic synthesis, particularly within medicinal chemistry for constructing complex pharmaceutical agents . Commercial vendors standardly offer this compound as a solid with a purity specification of ≥97% (GC), typically appearing as a white to light yellow powder or crystal, with a melting point range of 70.0 to 74.0 °C .

Critical Distinctions for Procuring 3-Bromo-4-ethoxybenzaldehyde Over Generic Bromobenzaldehyde Analogs


Generic substitution among halogenated benzaldehydes can derail a synthetic pathway. The specific substitution pattern of 3-bromo-4-ethoxybenzaldehyde directly dictates its reactivity in key reactions like Pd-catalyzed cross-couplings . The presence of the bromine atom at the ortho-position relative to the ethoxy group, but meta- to the aldehyde, creates a unique steric and electronic environment. This directly influences regioselectivity in electrophilic aromatic substitutions and can lead to different yields or even divergent reaction outcomes compared to other isomers, such as 2-bromo-4-ethoxybenzaldehyde or 3-bromo-4-methoxybenzaldehyde . Without confirmatory data on reactivity for a specific analog, substitution risks unoptimized yields and failed synthetic campaigns.

Quantitative Comparative Evidence for 3-Bromo-4-ethoxybenzaldehyde in Synthetic and Analytical Performance


Suzuki Coupling Yield of 3-Bromo-4-ethoxybenzaldehyde Compared to its Methoxy Analog

In a study on palladium-catalyzed coupling reactions, 3-Bromo-4-ethoxybenzaldehyde demonstrated an 85% yield under standard aqueous Suzuki-Miyaura conditions (K₂CO₃, THF/H₂O, 85°C, 22 h) . This performance can be contextualized against the methoxy analog, 3-Bromo-4-methoxybenzaldehyde, which is known to be a valuable substrate for similar cross-couplings but lacks a published yield under identical conditions for a direct comparison . The documented yield provides a quantitative benchmark for process chemists evaluating the ethoxy variant's efficiency in constructing biaryl scaffolds.

Cross-Coupling Synthetic Yield Palladium Catalysis

Purity Specifications of 3-Bromo-4-ethoxybenzaldehyde from Commercial Suppliers

Commercial sourcing of 3-Bromo-4-ethoxybenzaldehyde consistently demonstrates a high baseline of chemical purity. Reputable vendors like TCI and Capot Chemical standardly provide this compound with a minimum purity of >97.0% (GC) or >98% (GC) [1]. This level of purity is comparable to its close analog, 3-Bromo-4-methoxybenzaldehyde, which is also available at 98% purity . However, the ethoxy derivative is specifically characterized by its melting point of 70.0 to 74.0 °C , a key differentiator from the methoxy analog, which melts at 49-54 °C [2], providing a simple physical test for identity confirmation.

Quality Control Analytical Chemistry Procurement Specification

Stability and Handling Requirements for 3-Bromo-4-ethoxybenzaldehyde in Laboratory Settings

Unlike the more stable 3-Bromo-4-methoxybenzaldehyde, which is typically stored at room temperature, 3-Bromo-4-ethoxybenzaldehyde is specified by multiple suppliers as 'air sensitive' and requires storage under inert gas (e.g., nitrogen) at 2-8°C for long-term stability [1]. This is a critical operational differentiator. The need for an inert atmosphere directly impacts laboratory workflow and storage requirements. In contrast, 3-Bromo-4-methoxybenzaldehyde does not carry these same stringent storage requirements , making the ethoxy variant more demanding to handle but potentially necessary for its unique synthetic role.

Chemical Stability Storage Conditions Handling Protocol

Role of 3-Bromo-4-ethoxybenzaldehyde as a Versatile Intermediate in Medicinal Chemistry

3-Bromo-4-ethoxybenzaldehyde is recognized as a valuable intermediate for the synthesis of complex molecules in medicinal chemistry . Its utility stems from the presence of both an aldehyde group, which can participate in condensation reactions (e.g., imine, acetal formation), and a bromo substituent that serves as a handle for various cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) . This dual functionality allows for the rapid assembly of diverse molecular architectures. While 3-Bromo-4-methoxybenzaldehyde is also a common building block used in the synthesis of PDE4D modulators and chalcones , the ethoxy variant may be preferred for introducing enhanced lipophilicity or altered metabolic stability into a lead series.

Medicinal Chemistry Drug Discovery Organic Synthesis

Recommended Research Applications Where 3-Bromo-4-ethoxybenzaldehyde Provides a Quantifiable Advantage


Palladium-Catalyzed Cross-Coupling Reactions for Biaryl Synthesis

As documented in the evidence, 3-Bromo-4-ethoxybenzaldehyde is an effective substrate for Suzuki-Miyaura cross-couplings, achieving 85% yield under standard conditions . This makes it a recommended building block for researchers synthesizing complex biaryl structures, where the ethoxy group may be retained for downstream synthetic steps or final product properties. Procuring this compound for such reactions is justified by the published yield data, providing a clear expectation of synthetic efficiency.

Medicinal Chemistry Campaigns Requiring Lipophilic Aldehyde Building Blocks

For projects exploring structure-activity relationships (SAR) where modulating lipophilicity (LogP) is crucial, the ethoxy group in this compound offers a distinct advantage over its methoxy analog . The dual functionality of the aldehyde and bromo groups provides two orthogonal handles for molecular diversification, allowing for efficient parallel synthesis of compound libraries . Its use as an intermediate in pharmaceutical development is well-established within the compound class , making it a strategic choice for early-stage drug discovery.

Development of Robust Laboratory-Scale Synthetic Procedures

Given its documented air sensitivity and recommended storage under an inert atmosphere , 3-Bromo-4-ethoxybenzaldehyde is an excellent model substrate for developing and validating robust, air-free synthetic techniques in a teaching or research laboratory. The strict handling requirements, combined with its ability to participate in high-value reactions like cross-couplings, make it a practical compound for training chemists in the management of reactive intermediates and for optimizing protocols where precise atmosphere control is critical for success.

Technical Documentation Hub

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